molecular formula C11H9ClO2S B2894292 2-Methylnaphthalene-1-sulfonyl chloride CAS No. 53973-97-0

2-Methylnaphthalene-1-sulfonyl chloride

Cat. No. B2894292
CAS RN: 53973-97-0
M. Wt: 240.7
InChI Key: KRTQHSSAPOINBY-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1-sulfonyl chloride is a chemical compound with the CAS Number: 53973-97-0 . It has a molecular weight of 240.71 and its IUPAC name is 2-methyl-1-naphthalenesulfonyl chloride . The compound is in powder form .


Molecular Structure Analysis

The molecular formula of 2-Methylnaphthalene-1-sulfonyl chloride is C11H9ClO2S . Its InChI code is 1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3 .


Chemical Reactions Analysis

Sulfonyl chlorides, such as 2-Methylnaphthalene-1-sulfonyl chloride, can participate in sulfonylation reactions . These reactions can be classified into four types: sulfonylation reactions using sodium sulfinates, sulfonylation reactions using sulfinic acid, sulfonylation reactions using sulfonyl chlorides, and sulfonylation reactions using sulfonyl hydrazides .


Physical And Chemical Properties Analysis

2-Methylnaphthalene-1-sulfonyl chloride is a powder with a melting point of 83-85 degrees Celsius . It has a molecular weight of 240.71 and its storage temperature is 4 degrees Celsius .

Scientific Research Applications

Oxidation Catalyst

2-Methylnaphthalene has been utilized as a substrate in oxidation reactions. For instance, the oxidation of 2-methylnaphthalene was performed in acetic acid with hydrogen peroxide in the presence of a palladium(II)-polystyrene sulfonic acid resin, resulting in 2-Methyl-1,4-naphthoquinone with a yield of 50 to 60% at 50 °C over 8 hours. This process showcases the potential of 2-Methylnaphthalene derivatives in catalytic oxidation reactions, with the catalysts being recoverable and reusable (Yamaguchi, Inoue, & Enomoto, 1985).

Material Science

In materials science, novel thermally stable poly(ether-amide)s containing dinaphthosulfone units in the main chain were synthesized. This involved the reaction of 2-hydroxynaphthalene and sulfur dichloride, followed by oxidation and basic hydrolysis to produce sulfone diacid, which was then polycondensed with aromatic diamines. These polymers demonstrated good thermal stability and solubility in polar aprotic solvents, highlighting their application in creating high-performance materials (Shockravi, Mehdipour-Ataei, & Naghdi, 2011).

Analytical Chemistry

2-Methylnaphthalene derivatives have found applications in analytical chemistry as well. For example, the intrinsic and specific extrinsic lyoluminescences of X-ray irradiated sodium chloride in the presence of aminonaphthalene derivatives were studied, demonstrating the utility of these compounds in high sensitivity lyoluminobioaffinity assays. This research opens avenues for employing 2-Methylnaphthalene derivatives as label molecules in various analytical and diagnostic applications (Kulmala et al., 1997).

Environmental Science

In the context of environmental science, the aerobic microbial cometabolism of sulfur heterocyclic compounds, including those derived from methylnaphthalene, was studied. This research highlights the potential of microbial processes in the biotransformation of methylnaphthalene derivatives for environmental remediation purposes (Fedorak & Grbìc-Galìc, 1991).

Safety and Hazards

The safety information for 2-Methylnaphthalene-1-sulfonyl chloride indicates that it is dangerous . It has hazard statements H302 and H314 , which correspond to “Harmful if swallowed” and “Causes severe skin burns and eye damage”, respectively. Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

The mode of action of 2-Methylnaphthalene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on other molecules. This reaction can lead to the formation of various derivatives, depending on the nucleophile involved .

Result of Action

The molecular and cellular effects of 2-Methylnaphthalene-1-sulfonyl chloride are largely unknown. Given its reactivity, it could potentially modify proteins, nucleic acids, and other biomolecules, altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the action, efficacy, and stability of 2-Methylnaphthalene-1-sulfonyl chloride. For instance, in aqueous environments, it may hydrolyze to form 2-methylnaphthalene-1-sulfonic acid .

properties

IUPAC Name

2-methylnaphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQHSSAPOINBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnaphthalene-1-sulfonyl chloride

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